6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
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Overview
Description
6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole ring, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the pyrrole core can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and aromatic compounds with comparable functional groups, such as:
- 6-{3-[(4-bromophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
- 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-methylphenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
Uniqueness
The uniqueness of 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
361372-46-5 |
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Molecular Formula |
C30H28ClFN2O4 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
6-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-(3-methylanilino)-5-oxo-2H-pyrrol-1-yl]hexanoic acid |
InChI |
InChI=1S/C30H28ClFN2O4/c1-19-6-5-7-24(18-19)33-27-26(29(37)21-9-13-22(31)14-10-21)28(20-11-15-23(32)16-12-20)34(30(27)38)17-4-2-3-8-25(35)36/h5-7,9-16,18,28,33H,2-4,8,17H2,1H3,(H,35,36) |
InChI Key |
XDCFFJPBQMJARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(N(C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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